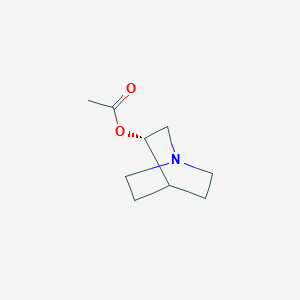
1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
Overview
Description
1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a multifaceted compound that finds relevance in various scientific and industrial applications. Its unique structure combines a triazinyl group with a piperidinol moiety, resulting in distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Formation of the Triazine Core: Starting from a suitable precursor, such as 4-(dimethylamino)benzaldehyde, condensation reactions are employed to form the triazine core.
Substitution and Coupling: Substituent groups are introduced through nucleophilic substitution reactions, followed by coupling with piperidin-4-ol.
Purification: Techniques like recrystallization and chromatography are utilized to obtain the final product in a pure form.
Industrial Production Methods: Industrial production might involve:
Large-Scale Reactors: Utilizing reactors that can handle large volumes while maintaining precise temperature and pressure control.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Automated Systems: Incorporating automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction can yield corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Conditions: Reactions are typically conducted under controlled temperatures (0-100°C), with solvent choice based on the specific reaction (e.g., ethanol, dichloromethane).
Oxidation Products: Various oxidized triazine derivatives.
Reduction Products: Reduced piperidinol derivatives.
Substitution Products: Modified compounds with new functional groups.
Scientific Research Applications
1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is extensively studied for its applications in:
Chemistry: Used as a building block for complex molecular architectures.
Biology: Investigated for its interactions with biological macromolecules, potentially serving as a biochemical probe.
Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial activities.
Industry: Applied in the development of advanced materials, such as polymer additives and dyes.
Mechanism of Action
The compound's effects are mediated through:
Molecular Interactions: Binding to specific receptors or enzymes, influencing their activity.
Pathways: Alteration of signaling pathways, leading to changes in cellular processes.
Mechanistic Insights: Studies reveal that it can interact with nucleic acids and proteins, modulating their function.
Comparison with Similar Compounds
Compared to similar compounds like:
1-(5,6-Bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
1-(5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol stands out due to its enhanced solubility and reactivity, making it particularly valuable in synthetic chemistry and industrial applications.
By leveraging its unique properties, researchers and industrial practitioners can explore novel applications, paving the way for new scientific discoveries and technological advancements.
Properties
IUPAC Name |
1-[5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O/c1-28(2)19-9-5-17(6-10-19)22-23(18-7-11-20(12-8-18)29(3)4)26-27-24(25-22)30-15-13-21(31)14-16-30/h5-12,21,31H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWXVHNVPJGNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614180 | |
| Record name | 1-{5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl}piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59689-78-0 | |
| Record name | 1-{5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl}piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B3354468.png)



![2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3354497.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3354521.png)
![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-](/img/structure/B3354529.png)
